N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid
Description
N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups. Applications may include use as an intermediate in organic synthesis or in pharmacological studies due to its amine functionality.
2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid is a multifunctional molecule containing a sulfanylamino group (-S-NH-), a nitro-phenyl moiety, a ketone, and a phenylmethoxy group.
Properties
CAS No. |
10088-11-6 |
|---|---|
Molecular Formula |
C30H41N3O6S |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C18H18N2O6S.C12H23N/c21-17(26-12-13-6-2-1-3-7-13)11-10-14(18(22)23)19-27-16-9-5-4-8-15(16)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,14,19H,10-12H2,(H,22,23);11-13H,1-10H2 |
InChI Key |
BCKJSAMMYQTYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-nitrophenylsulfenyl chloride to introduce the nitrophenyl group. The final step involves the condensation of the resulting compound with 5-oxo-5-phenylmethoxypentanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and phenylmethoxypentanoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexyl and phenylmethoxypentanoic acid moieties can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of N-cyclohexylcyclohexanamine
Key Comparisons :
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) : Shares a cyclohexane ring but incorporates a carboxamide and chlorophenyl group instead of an amine. The hydroxamic acid group in Compound 8 enables metal chelation, unlike N-cyclohexylcyclohexanamine, which lacks such functionality .
- N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Compound 9, ) : Features a cyclohexylmethyl chain and a chlorophenyl group. The acetamide and hydroxy groups enhance polarity compared to the purely lipophilic N-cyclohexylcyclohexanamine .
Table 1: Structural and Functional Comparison
Structural Analogues of 2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic Acid
Key Comparisons :
- 2-((4-(Carboxy(2-nitrophenyl)methoxy)-4-oxobutyl)amino)-2-(2-nitrophenyl)acetic acid (Compound 5, ): Shares nitro-phenyl groups and a carboxylic acid backbone. However, it lacks the sulfanylamino (-S-NH-) and phenylmethoxy groups present in the target compound. The nitro groups in Compound 5 enable photolysis under 405 nm light, suggesting the target compound may also exhibit photolabile behavior .
- N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (Compounds 4–5, ): Contain aromatic and carboxamide groups but differ in their hydroxamic acid moieties and absence of nitro groups.
Table 2: Functional Group and Activity Comparison
Research Findings and Implications
- Photolabile Properties : Nitro groups in ’s compounds enable controlled release of bioactive molecules under light, suggesting the target compound’s nitro moiety could serve similar purposes .
- Biological Activity: Compounds with cyclohexyl or nitro-phenyl groups (e.g., ’s antioxidants) highlight the role of substituents in dictating activity. The target compound’s sulfanylamino group may enhance stability or receptor binding compared to amino analogues .
- Solubility and Lipophilicity : N-cyclohexylcyclohexanamine’s high lipophilicity contrasts with ’s hydroxamic acids, which exhibit moderate polarity due to amide/hydroxy groups .
Biological Activity
N-cyclohexylcyclohexanamine; 2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid, also known by its CAS number 2418-90-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N2O6S with a molar mass of approximately 557.70 g/mol. It features a complex structure that includes cyclohexyl groups, a nitrophenyl moiety, and a sulfanylamino group, which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O6S |
| Molar Mass | 557.70 g/mol |
| CAS Number | 2418-90-8 |
| Synonyms | N-cyclohexylcyclohexanamine; 2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may influence neurotransmitter systems, particularly those related to mood and behavior. The compound's structural components allow it to interact with various enzymes and receptors involved in metabolic processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes related to inflammatory pathways.
- Modulation of Neurotransmitter Release : It potentially affects the release and uptake of neurotransmitters, which can influence mood regulation.
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, protecting cells from oxidative stress.
Anti-inflammatory Effects
N-cyclohexylcyclohexanamine has been studied for its anti-inflammatory properties. It appears to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. This selectivity could lead to fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Research has indicated that the compound may offer neuroprotective benefits. In animal models, it has shown promise in reducing neuroinflammation and promoting neuronal survival under stress conditions . This suggests potential applications in neurodegenerative diseases.
Case Studies
-
Case Study on Inflammatory Response :
A study evaluated the effects of N-cyclohexylcyclohexanamine in a rat model of acute inflammation. The results demonstrated significant reductions in inflammatory markers such as prostaglandin E2 (PGE2) and cytokines (IL-1β, TNF-α), indicating its efficacy in modulating inflammatory responses. -
Neuroprotection in Alzheimer's Disease Models :
Another study investigated the neuroprotective role of this compound in transgenic mice models of Alzheimer’s disease. The treatment group exhibited improved cognitive function and reduced amyloid-beta plaque formation compared to controls, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
